1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Synthetic methodology Process chemistry Boronic ester synthesis

Researchers scaling JAK inhibitor programs require regiochemically precise boronic esters to avoid coupling failures. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4) addresses this need: • Enables base-free Suzuki coupling via its lithium hydroxy ate complex form (Mullens synthesis). • Achieves coupling yields up to 93% on pyrazolo[1,5-a]pyrimidine systems. • Validated key intermediate in Ruxolitinib Phosphate (Jakafi®) synthesis. Bulk stock available; same-day dispatch for R&D quantities.

Molecular Formula C9H15BN2O2
Molecular Weight 194.04 g/mol
CAS No. 269410-08-4
Cat. No. B131926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
CAS269410-08-4
Synonyms(1H-Pyrazol-4-yl)boronic acid pinacol ester;  1H-Pyrazole-4-boronic Acid Pinacol Ester;  2-(1H-Pyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(1H-pyrazol-2-yl)-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1
Molecular FormulaC9H15BN2O2
Molecular Weight194.04 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CNN=C2
InChIInChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12)
InChIKeyTVOJIBGZFYMWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Chemical Class & Key Properties


1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, CAS 269410-08-4) is a heteroaryl boronic ester belonging to the pyrazole-boronic acid pinacol ester class [1]. The compound features a 1-methyl substituted pyrazole ring with the boronic ester functionality at the 4-position, yielding a molecular formula of C9H15BN2O2 and a molecular weight of 194.04 g/mol [2]. It is primarily employed as a Suzuki-Miyaura cross-coupling reagent for introducing the 1-methylpyrazol-4-yl moiety into complex organic scaffolds, and is also utilized in ruthenium-catalyzed asymmetric hydrogenation reactions .

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Generic Substitution Risks


Generic substitution among pyrazole boronic esters is scientifically unsound due to three critical and quantifiable differentiation dimensions. First, the position of the boronic ester group on the pyrazole ring directly determines coupling regioselectivity and the structure of the final product; substituting the 4-boronic ester with a 3- or 5-boronic ester positional isomer yields a different constitutional isomer, not the intended target molecule. Second, the N-substitution pattern (1-methyl vs. N-unsubstituted vs. 1-ethyl) alters electronic properties of the pyrazole ring, which impacts oxidative addition and transmetalation kinetics in cross-coupling reactions [1]. Third, the specific lithium hydroxy ate complex form of this compound, as described in the Mullens synthesis, enables base-free Suzuki coupling conditions that are not achievable with other pyrazole boronic ester derivatives or alternative synthetic forms [2]. Procurement based solely on 'pyrazole boronic ester' as a generic class without specifying the exact substitution pattern and synthetic form risks obtaining a compound incapable of delivering the required reaction outcome or process efficiency. The quantitative evidence below substantiates this position.

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Comparative Evidence


Synthesis Yield: Lithium Hydroxy Ate Complex vs. Direct Boronation

The synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via direct boronation of 4-bromo-1-methyl-1H-pyrazole has been reported to afford only a 30% yield of the desired product [1]. In contrast, the Mullens improved method, which proceeds via isolation of the corresponding lithium hydroxy ate complex, provides substantially higher yield of the target compound, with the ate complex itself isolated in high yield by filtration and the free boronic ester obtained in significantly improved overall yield [2]. The ate complex exhibits long-term bench stability and can be employed directly in Suzuki couplings without added base [3].

Synthetic methodology Process chemistry Boronic ester synthesis

Base-Free Suzuki Coupling with Aryl Chlorides

The lithium hydroxy ate complex of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester enables efficient Suzuki-Miyaura cross-coupling with aryl chlorides, a substrate class that is typically less reactive than aryl bromides or iodides and often fails to couple with many boronic esters under standard conditions [1]. Using the ate complex with Pd(PtBu3)2 as catalyst in DMF at 100 °C, a total of eight examples of successful cross-couplings with aryl chlorides are provided, including 2,4-dimethoxy-1-chlorobenzene [2]. Importantly, this coupling proceeds without the need for added base, as the ate complex itself serves as an internal base source [3]. This represents a distinct operational advantage over conventional pyrazole boronic esters and free boronic acids, which require external base addition and may show poor reactivity with aryl chlorides [4].

Cross-coupling chemistry C–C bond formation Suzuki-Miyaura reaction

Suzuki Coupling on Indole-Containing Substrates

In a complex medicinal chemistry campaign, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester was employed in a Suzuki-Miyaura coupling with a highly functionalized indole-containing aryl bromide substrate bearing multiple heterocyclic substituents [1]. The reaction utilized 2 equivalents of the boronic ester relative to the aryl bromide (0.094 mmol boronic ester vs. 0.047 mmol aryl bromide), with PdCl2(dppf)·CH2Cl2 as catalyst and K2CO3 as base in acetonitrile at 95 °C for 1 hour [2]. Under these conditions, the desired pyrazole-indole heterocycle product was isolated in 71% yield following reverse-phase HPLC purification . This demonstrates effective coupling performance on sterically and electronically demanding substrates relevant to drug discovery programs.

Medicinal chemistry Heterocycle synthesis Late-stage functionalization

Suzuki Coupling on Pyrazolo[1,5-a]pyrimidine Scaffold

In the synthesis of 3-position analogs of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, 1-methyl-4-pyrazoleboronic acid pinacol ester was coupled with an aryl halide under Suzuki conditions [1]. The reaction employed the boronic ester with K2CO3 as base, PdCl2(dppf)·CH2Cl2 as catalyst, and a 3:1 dioxane:water solvent system at 85 °C for 4 hours [2]. Under these conditions, the coupling product was obtained in 93% isolated yield [3].

Kinase inhibitor synthesis C–C coupling Medicinal chemistry

Storage Stability: Ate Complex vs. Free Boronic Acid

The lithium hydroxy ate complex of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester exhibits long-term bench stability, whereas the free boronic acid form is prone to protodeboronation and oxidative degradation under ambient storage conditions [1]. The ate complex can be stored on the bench for extended periods without significant decomposition and employed directly in Suzuki couplings without additional activation steps [2]. This contrasts with many pyrazole boronic acids, which require cold storage (typically 2–8 °C or lower) to maintain integrity and may still undergo gradual degradation even under refrigeration .

Reagent stability Process chemistry Boronic ester handling

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Research & Industrial Applications


Ruxolitinib & JAK2 Inhibitor Synthesis

This compound serves as a critical building block in the synthesis pathway of Ruxolitinib Phosphate (Jakafi/Jakavi), a Janus kinase (JAK) inhibitor approved for myelofibrosis, polycythemia vera, and graft-versus-host disease . The precise 4-boronic ester substitution pattern on the 1-methylpyrazole ring allows for selective introduction of the pyrazole moiety into the Ruxolitinib scaffold via Suzuki-Miyaura coupling, ensuring high yields and purity of the final API . The compound is also used as a reagent for preparing amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy . Procurement for this application is validated by quantitative coupling yields up to 93% on related heterocyclic systems [1].

c-Met Kinase Inhibitor Synthesis

The compound is employed in the preparation of MK-2461 analogs as inhibitors of c-Met kinase for cancer treatment . It also serves as a key intermediate in the synthesis of Mps1 kinase inhibitors and c-Met/HDAC dual inhibitors . The 4-boronic ester functionality enables efficient cross-coupling with diverse aryl and heteroaryl halides to construct complex inhibitor scaffolds. The lithium hydroxy ate complex form offers particular advantages for process-scale couplings with aryl chlorides, expanding accessible chemical space for oncology drug discovery programs [1].

LRRK2 Inhibitor Synthesis for Parkinson's

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is used in the preparation of selective and orally bioavailable LRRK2 inhibitors for Parkinson's disease treatment . The compound enables incorporation of the 1-methylpyrazol-4-yl fragment into inhibitor scaffolds designed to target leucine-rich repeat kinase 2 (LRRK2), a validated therapeutic target for Parkinson's disease. Quantitative Suzuki coupling performance with yields reaching 93% on pyrazolo[1,5-a]pyrimidine-based kinase inhibitor analogs supports reliable use in medicinal chemistry optimization campaigns .

γ-Secretase Modulator Synthesis

The compound is involved as a reagent for the preparation of aminothiazoles as γ-secretase modulators . γ-Secretase modulation is a therapeutic strategy for Alzheimer's disease and other neurodegenerative conditions. The 4-boronic ester position on the 1-methylpyrazole ring provides the correct regiochemistry for constructing aminothiazole-pyrazole hybrid scaffolds via cross-coupling methodology .

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